N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
Description
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzofuran moiety linked to a pyrazole ring, which is further substituted with a pyrazine group and a cyclopropyl group. The intricate arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-21(20-11-15-3-1-2-4-19(15)28-20)24-9-10-26-18(14-5-6-14)12-16(25-26)17-13-22-7-8-23-17/h1-4,7-8,11-14H,5-6,9-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJVEYRWLBFJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=CC=CC=C4O3)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Pyrazole Ring Construction: The pyrazole ring is often synthesized via the condensation of hydrazines with 1,3-diketones or β-keto esters.
Substitution with Pyrazine and Cyclopropyl Groups: The pyrazole intermediate is then functionalized with pyrazine and cyclopropyl groups through nucleophilic substitution or coupling reactions.
Final Coupling: The benzofuran and pyrazole intermediates are coupled under conditions that facilitate the formation of the carboxamide linkage, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and pyrazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the intermediates using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the pyrazine and cyclopropyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC, in the presence of bases like triethylamine.
Major Products: The major products of these reactions are typically the desired compound with various functional groups intact, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Biologically, it may be investigated for its interactions with various biomolecules, potentially serving as a ligand in biochemical assays.
Medicine: In medicine, the compound could be explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
- N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
- N-(2-(5-cyclopropyl-3-(pyrimidin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
Comparison: Compared to these similar compounds, N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is unique due to the presence of the pyrazine ring, which may confer different electronic properties and reactivity
Biological Activity
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.432 g/mol. The compound features a benzofuran core, a pyrazole ring, and a cyclopropyl group, which contribute to its diverse biological activities.
Mechanisms of Biological Activity
-
Antitumor Activity :
- Pyrazole derivatives, including this compound, have shown significant inhibitory effects against various cancer cell lines. Studies indicate that they can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR . The structural features of this compound may enhance its ability to target these pathways effectively.
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The following table summarizes some key structural features and their associated biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Benzofuran Core | Anti-inflammatory, cytotoxic |
| Pyrazole Ring | Antitumor, antimicrobial |
| Cyclopropyl Group | Enhances binding affinity to biological targets |
Case Studies
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Anticancer Studies :
- A study investigated the effects of similar pyrazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed that the incorporation of specific substituents in pyrazole derivatives could lead to enhanced cytotoxicity and potential synergistic effects when combined with standard chemotherapy agents like doxorubicin .
- Inflammation Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
